

An In-Depth Technical Guide to the Spectroscopic Data of Cyclohexyl Isovalerate

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Cyclohexyl isovalerate
CAS No.: 7774-44-9
Cat. No.: B1581670

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Introduction

Cyclohexyl isovalerate (CAS No. 7774-44-9), with the molecular formula $C_{11}H_{20}O_2$, is an ester known for its fruity aroma, reminiscent of apple and banana.^[1] Beyond its application in the fragrance and flavor industries, the structural elucidation of such molecules is a fundamental aspect of organic chemistry and is crucial for quality control, reaction monitoring, and the identification of unknown substances. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and connectivity of atoms. This guide will delve into the detailed interpretation of the 1H NMR, ^{13}C NMR, IR, and mass spectra of **cyclohexyl isovalerate**, providing insights into the relationship between its structure and its spectral features.

The molecular structure of **cyclohexyl isovalerate**, also known as cyclohexyl 3-methylbutanoate, consists of a cyclohexyl ring attached to the oxygen atom of an isovalerate group. This structure gives rise to a unique set of spectroscopic signals that can be unequivocally assigned.

Figure 1: 2D structure of **Cyclohexyl Isovalerate**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of **cyclohexyl isovalerate** is characterized by distinct signals corresponding to the protons of the cyclohexyl ring and the isovalerate moiety.

Experimental Protocol:

A sample of **cyclohexyl isovalerate** is dissolved in an appropriate deuterated solvent, typically chloroform-d ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer.

Data Interpretation:

The 1H NMR spectrum will exhibit signals in the upfield region, characteristic of aliphatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the ester group.

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Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

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Figure 2: Workflow for ^1H NMR analysis.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ^{13}C NMR spectrum each unique carbon atom typically gives a single peak.

Experimental Protocol:

The sample is prepared as for ^1H NMR. A proton-decoupled ^{13}C NMR spectrum is acquired to simplify the spectrum by removing C-H coupling.

Data Interpretation:

The chemical shifts in the ^{13}C NMR spectrum are indicative of the type of carbon atom (e.g., C=O, C-O, aliphatic C).

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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol:

A drop of neat liquid **cyclohexyl isovalerate** is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

Data Interpretation:

The IR spectrum of **cyclohexyl isovalerate** is dominated by strong absorptions characteristic of an ester.

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Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol:

A small amount of **cyclohexyl isovalerate** is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The resulting ions are then separated based on their m/z ratio and detected.

Data Interpretation:

The mass spectrum of **cyclohexyl isovalerate** shows a molecular ion peak (M^+) and several fragment ions. The fragmentation pattern is consistent with the structure of an ester.

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```
digraph "Mass_Spec_Fragmentation" {
graph [splines=true, overlap=false];
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]
edge [fontname="sans-serif", fontsize=9, color="#5F6368"];
```

```
M [label="Cyclohexyl Isovalerate\n(m/z = 184)"];
F1 [label="Loss of\nIsovalerate radical\n(m/z = 103)"];
```

```
F2 [label="McLafferty\nRearrangement\n(m/z = 85)"];  
F3 [label="Loss of\nIsovaleroxy radical\n(m/z = 83)"];  
F4 [label="Formation of\nIsobutyl cation\n(m/z = 57)"];  
  
M -> F1;  
M -> F2;  
M -> F3;  
M -> F4;  
}
```

Figure 3: Proposed fragmentation pathways for **cyclohexyl isovalerate**.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of **cyclohexyl isovalerate**. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a detailed understanding of its chemical properties. The data presented in this guide serves as a valuable reference for scientists and researchers working with this compound and highlights the power of spectroscopic methods in modern chemical analysis.

References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of Cyclohexyl Isovalerate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581670#spectroscopic-data-of-cyclohexyl-isovalerate-nmr-ir-mass-spec>]

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